Cas no 1342870-80-7 (1-(4-Bromobutyl)-2-bromobenzene)
1-(4-Bromobutyl)-2-bromobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Bromobutyl)-2-bromobenzene
- 1-bromo-2-(4-bromobutyl)benzene
-
- MDL: MFCD20343068
- Inchi: 1S/C10H12Br2/c11-8-4-3-6-9-5-1-2-7-10(9)12/h1-2,5,7H,3-4,6,8H2
- InChI Key: BEBJVJAPKHLBQY-UHFFFAOYSA-N
- SMILES: BrCCCCC1C=CC=CC=1Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 114
- XLogP3: 4.3
- Topological Polar Surface Area: 0
1-(4-Bromobutyl)-2-bromobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Advanced ChemBlocks | M22738-250MG |
1-(4-Bromobutyl)-2-bromobenzene |
1342870-80-7 | 97% | 250MG |
$160 | 2023-09-15 | |
| Advanced ChemBlocks | M22738-1G |
1-(4-Bromobutyl)-2-bromobenzene |
1342870-80-7 | 97% | 1G |
$350 | 2023-09-15 | |
| Advanced ChemBlocks | M22738-5G |
1-(4-Bromobutyl)-2-bromobenzene |
1342870-80-7 | 97% | 5G |
$1,150 | 2023-09-15 | |
| Aaron | AR01JMVR-250mg |
1-(4-Bromobutyl)-2-bromobenzene |
1342870-80-7 | 97% | 250mg |
$232.00 | 2025-02-11 | |
| Aaron | AR01JMVR-500mg |
1-(4-Bromobutyl)-2-bromobenzene |
1342870-80-7 | 97% | 500mg |
$353.00 | 2025-02-11 | |
| Aaron | AR01JMVR-1g |
1-(4-Bromobutyl)-2-bromobenzene |
1342870-80-7 | 97% | 1g |
$526.00 | 2025-02-11 | |
| 1PlusChem | 1P01JMNF-250mg |
1-(4-Bromobutyl)-2-bromobenzene |
1342870-80-7 | 97% | 250mg |
$245.00 | 2023-12-22 | |
| 1PlusChem | 1P01JMNF-1g |
1-(4-Bromobutyl)-2-bromobenzene |
1342870-80-7 | 97% | 1g |
$497.00 | 2023-12-22 | |
| A2B Chem LLC | AZ94635-250mg |
1-(4-Bromobutyl)-2-bromobenzene |
1342870-80-7 | 97% | 250mg |
$189.00 | 2024-04-20 | |
| A2B Chem LLC | AZ94635-1g |
1-(4-Bromobutyl)-2-bromobenzene |
1342870-80-7 | 97% | 1g |
$389.00 | 2024-04-20 |
1-(4-Bromobutyl)-2-bromobenzene Related Literature
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 1-(4-Bromobutyl)-2-bromobenzene
Professional Introduction to Compound with CAS No. 1342870-80-7 and Product Name: 1-(4-Bromobutyl)-2-bromobenzene
1-(4-Bromobutyl)-2-bromobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1342870-80-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This brominated aromatic derivative has garnered attention due to its versatile structural properties and potential applications in synthetic chemistry and medicinal chemistry. The presence of two bromine atoms at distinct positions on the benzene ring, coupled with a butyl substituent at the fourth carbon, imparts unique reactivity that makes it a valuable intermediate in various chemical transformations.
The compound's molecular structure, featuring a bromobenzene core with an alkyl chain, aligns well with modern trends in drug discovery and material science. Researchers have been exploring its utility in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. The bromine atoms serve as handles for further functionalization, enabling chemists to introduce additional groups through cross-coupling reactions, nucleophilic substitutions, or other synthetic methodologies. This flexibility is crucial for constructing intricate scaffolds that mimic natural products or designed bioactive entities.
In recent years, 1-(4-Bromobutyl)-2-bromobenzene has been studied in the context of developing new therapeutic agents. Its structural motif is reminiscent of several bioactive compounds that have shown promise in preclinical and clinical trials. For instance, derivatives of brominated aromatics have been investigated for their antimicrobial, antiviral, and anticancer properties. The butyl group at the para position enhances lipophilicity, which is often a desirable trait for oral bioavailability and membrane permeability in drug candidates. This feature has prompted researchers to explore its potential as a building block for next-generation small-molecule drugs.
The compound's reactivity also makes it a candidate for material science applications. Brominated aromatic compounds are widely used in polymer additives, flame retardants, and electronic materials due to their ability to undergo polymerization or form stable radicals. The dual bromination on the benzene ring allows for controlled polymerization processes, making 1-(4-Bromobutyl)-2-bromobenzene a candidate for producing high-performance polymers with tailored properties. Such materials could find applications in industries ranging from aerospace to electronics, where thermal stability and chemical resistance are paramount.
Advances in computational chemistry have further highlighted the significance of 1-(4-Bromobutyl)-2-bromobenzene. Molecular modeling studies have revealed that this compound can serve as a scaffold for designing molecules with specific binding affinities to biological targets. By leveraging quantum mechanical calculations and machine learning algorithms, researchers can predict how modifications to the structure will affect its interactions with proteins or enzymes. This approach has accelerated the discovery of lead compounds in drug development pipelines.
Moreover, the compound's role in synthetic methodologies cannot be overstated. It serves as a key intermediate in multi-step syntheses that yield complex organic molecules. For example, it can be used to construct heterocyclic frameworks by reacting with nitrogen-containing reagents or other heteroaromatics. These heterocycles are prevalent in many pharmacologically active compounds due to their ability to engage with biological receptors in specific ways.
The environmental impact of using 1-(4-Bromobutyl)-2-bromobenzene is also a topic of interest. While brominated compounds offer numerous advantages in synthetic applications, their environmental persistence must be carefully managed. Researchers are increasingly focusing on green chemistry principles to develop processes that minimize waste and reduce hazardous byproducts. Innovations such as catalytic bromination methods or solvent-free reactions could make the use of this compound more sustainable.
In conclusion, 1-(4-Bromobutyl)-2-bromobenzene (CAS No. 1342870-80-7) is a multifaceted compound with broad applications across organic synthesis, pharmaceutical research, and material science. Its unique structural features—combining an aromatic ring with two bromine atoms and an alkyl chain—make it a powerful tool for chemists seeking to design novel molecules. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.
1342870-80-7 (1-(4-Bromobutyl)-2-bromobenzene) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)